4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine
CAS No.: 2058442-01-4
Cat. No.: VC7179824
Molecular Formula: C12H13F3N2O
Molecular Weight: 258.244
* For research use only. Not for human or veterinary use.
![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine - 2058442-01-4](/images/structure/VC7179824.png)
Specification
CAS No. | 2058442-01-4 |
---|---|
Molecular Formula | C12H13F3N2O |
Molecular Weight | 258.244 |
IUPAC Name | pyridin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-7-17(8-4-10)11(18)9-1-5-16-6-2-9/h1-2,5-6,10H,3-4,7-8H2 |
Standard InChI Key | KFAWFIOOLQGHMQ-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(F)(F)F)C(=O)C2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and IUPAC Nomenclature
The compound 4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine has the molecular formula and a molecular weight of 258.24 g/mol . Its IUPAC name derives from the pyridine core substituted at the 4-position with a carbonyl-linked 4-(trifluoromethyl)piperidine moiety. The trifluoromethyl group at the piperidine’s 4-position introduces steric and electronic effects that influence reactivity and target interactions.
Structural Analysis
X-ray crystallography and NMR studies reveal a planar pyridine ring connected to a chair-configured piperidine via an amide bond. The carbonyl group adopts an sp² hybridization, facilitating conjugation with the pyridine’s π-system. The trifluoromethyl group’s electronegativity induces a dipole moment, enhancing solubility in polar aprotic solvents .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine typically involves a two-step protocol:
-
Piperidine Functionalization: 4-Trifluoromethylpiperidine is prepared via nucleophilic trifluoromethylation using Umemoto’s reagent .
-
Amide Coupling: The piperidine is reacted with 4-pyridinecarboxylic acid using coupling agents like HATU or EDCI in the presence of DMAP (Table 1) .
Table 1. Representative Synthesis Conditions
Step | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
1 | CF₃I, CuI, DMF | 78 | 95 |
2 | 4-Pyridinecarboxylic acid, HATU, DIPEA | 65 | 98 |
Process Optimization
Scale-up challenges include controlling exothermic reactions during trifluoromethylation. Flow chemistry has been employed to mitigate thermal degradation, improving yields to 85%. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures ensures >99% purity for pharmacological testing .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (1.2 mg/mL at pH 7.4) due to the trifluoromethyl group’s hydrophobicity. It remains stable under ambient conditions for >6 months but degrades in acidic media (t₁/₂ = 3 hrs at pH 2) .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, 2H, pyridine-H), 7.45 (d, 2H, pyridine-H), 4.12 (m, 2H, piperidine-H), 3.01 (m, 2H, piperidine-H), 2.85 (m, 1H, CF₃-CH), 1.92–1.65 (m, 4H, piperidine-H).
Biological Activity and Structure-Activity Relationships (SAR)
Enzyme Inhibition
In screens against bacterial phosphopantetheinyl transferases (PPTases), 4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine showed IC₅₀ = 0.89 μM for Bacillus subtilis Sfp-PPTase, with >100-fold selectivity over human orthologs . The trifluoromethyl group’s electron-withdrawing effects enhance binding to the enzyme’s hydrophobic pocket (Figure 1) .
Figure 1. Proposed Binding Mode to Sfp-PPTase
-
Hydrophobic interactions between CF₃ and Val¹²⁷/Phe¹³⁰.
-
Hydrogen bonding between pyridine-N and Asp⁹⁵.
Antibacterial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited MIC = 8 μg/mL, comparable to linezolid (MIC = 4 μg/mL). Resistance development was slower than for β-lactams, suggesting a novel mechanism .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Oral bioavailability in rats = 42% (AUC₀–₂₄ = 1.8 μg·hr/mL).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to a carboxylic acid derivative (t₁/₂ = 2.3 hrs).
Toxicity
No cytotoxicity was observed in HEK293 cells at concentrations ≤50 μM. Acute toxicity in mice (LD₅₀ > 500 mg/kg) supports further preclinical development.
Applications in Drug Discovery
The compound’s balanced potency and pharmacokinetics make it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume